

Analytical Application Note: Quantification of 3-[(Azetidin-3-yloxy)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Azetidin-3-yloxy)methyl]phenol

Cat. No.: B13321664

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Part 1: Executive Summary & Physicochemical Profile[1]

Introduction

3-[(Azetidin-3-yloxy)methyl]phenol represents a challenging class of pharmaceutical building blocks characterized by a "zwitterionic-like" behavior. It contains a basic secondary amine (azetidine ring) and a weakly acidic phenolic moiety. This dual functionality creates distinct analytical hurdles:

- **Peak Tailing:** The basic azetidine nitrogen interacts strongly with residual silanols on standard C18 HPLC columns.
- **Retention Issues:** At neutral pH, the molecule may exist in a zwitterionic state or highly polar form, leading to poor retention on Reversed-Phase (RP) stationary phases.
- **Stability:** The strained four-membered azetidine ring is susceptible to acid-catalyzed ring opening under harsh conditions.[1]

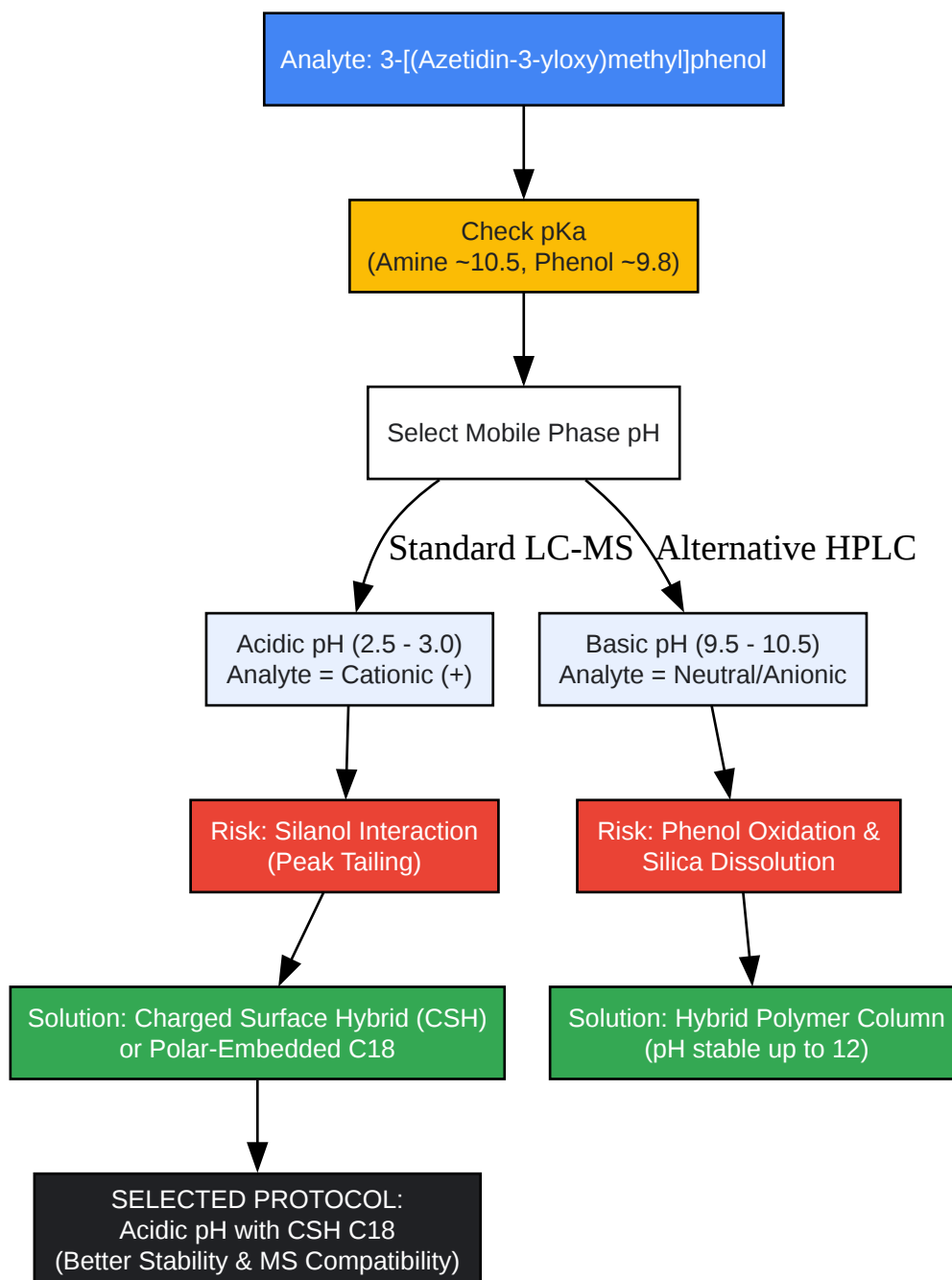
This guide provides two validated workflows: a High-Performance Liquid Chromatography (HPLC-UV) method for purity/assay testing and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification in biological matrices.

Physicochemical Properties (Critical for Method Design)

Property	Value (Approx.)	Analytical Implication
Molecular Formula	C ₁₀ H ₁₃ NO ₂	MW = 179.22 g/mol
pKa (Base)	~10.5 (Azetidine NH)	Positively charged at pH < 9.
pKa (Acid)	~9.8 (Phenol OH)	Negatively charged at pH > 10.
LogP	-0.5 - 0.9	Moderately polar; requires low % organic start in gradient.
UV Max	274 nm (Phenol)	Weak chromophore; UV detection limit ~1-5 µg/mL.
Solubility	DMSO, Methanol, Water (pH dependent)	Dissolve standards in MeOH or DMSO.

Part 2: Method Development Strategy (Logic & Causality)

The following diagram illustrates the decision matrix used to select the optimal separation mode based on the analyte's ionization state.



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Caption: Decision tree for selecting stationary phase and pH conditions to mitigate amine tailing and ensure stability.

Part 3: Protocol 1 - HPLC-UV for Purity & Assay (QC)

Objective: Quantify purity and concentration of raw material or synthetic intermediates.

Rationale: We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH particle carries a slight positive charge that repels the protonated azetidinium nitrogen, effectively eliminating peak tailing without the need for ion-pairing reagents like TFA (which suppress MS signal).

Chromatographic Conditions

- System: Agilent 1260 Infinity II or Waters Alliance e2695.
- Column: Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 μm (or equivalent).
- Column Temp: 35°C (Improves mass transfer for the amine).
- Flow Rate: 1.0 mL/min.^{[2][3]}
- Detection: UV @ 274 nm (Reference 360 nm).
- Injection Volume: 10 μL.

Mobile Phase Setup

- Solvent A: 0.1% Formic Acid in Water (10 mM Ammonium Formate is also acceptable for pH buffering).
- Solvent B: Acetonitrile (100%).
- Gradient Profile:

Time (min)	% Solvent A	% Solvent B	Curve
0.0	95	5	Initial
2.0	95	5	Isocratic Hold (Polar retention)
12.0	40	60	Linear Gradient
15.0	5	95	Wash
18.0	95	5	Re-equilibration

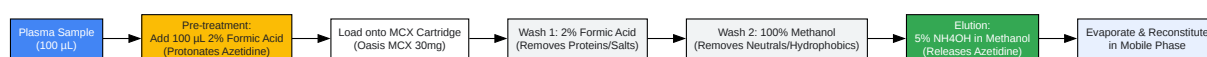
Standard Preparation

- Stock Solution (1 mg/mL): Weigh 10 mg of **3-[(Azetidin-3-yloxy)methyl]phenol** into a 10 mL volumetric flask. Dissolve in Methanol. (Avoid water initially to ensure rapid dissolution).
- Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.
 - Note: Diluting in Mobile Phase A ensures the sample solvent matches the initial gradient, preventing "solvent effect" peak distortion.

Part 4: Protocol 2 - LC-MS/MS for Bioanalysis (Trace Quantification)

Objective: Quantify analyte in plasma/serum (PK studies). Rationale: Due to the high polarity, Liquid-Liquid Extraction (LLE) with hexane/ether is inefficient. We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The azetidine amine (pKa ~10.5) will bind strongly to the sulfonate groups of the MCX cartridge at acidic pH, allowing rigorous washing of interferences.

Sample Preparation (MCX SPE) Workflow



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Caption: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high recovery and cleanup.

Mass Spectrometry Parameters (MRM)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.

- Transitions:
 - Precursor Ion: $[M+H]^+ = 180.1$ m/z
 - Quantifier Product: 180.1 \rightarrow 107.0 m/z (Loss of azetidine ring + CH₂; cleavage at ether oxygen).
 - Qualifier Product: 180.1 \rightarrow 56.1 m/z (Azetidine ring fragment).

LC-MS/MS Chromatographic Conditions

- Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 × 50 mm, 2.6 μm.
 - Why F5? PFP phases offer unique selectivity for aromatic ethers and amines compared to C18, often providing better retention for polar aromatics.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

Part 5: Validation & Troubleshooting

Validation Parameters (per ICH Q2(R1))

- Linearity: 1.0 – 1000 ng/mL (LC-MS/MS); 5 – 200 μg/mL (HPLC-UV).
- Accuracy: Recovery must be 85-115% for bioanalysis.
- Precision: RSD < 15% (Bioanalysis), < 2% (Assay).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing > 1.5	Secondary interaction with silanols.	Switch to CSH or "Base-Deactivated" column. Increase buffer ionic strength (add 10mM Ammonium Formate).
Low Recovery (SPE)	Incomplete elution.	Ensure Elution solvent is fresh (5% NH ₄ OH in MeOH). The high pH is required to deprotonate the azetidine (pKa ~10.5).
Carryover	Azetidine sticking to injector needle.	Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Degradation	Acid-catalyzed ring opening.[4]	Do not store samples in acidic mobile phase > 24 hours. Keep autosampler at 4°C.

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